Cas no 2361639-85-0 (1-2-(dimethylamino)-5H,6H,7H,8H-pyrido4,3-dpyrimidin-6-ylprop-2-en-1-one)

1-2-(dimethylamino)-5H,6H,7H,8H-pyrido4,3-dpyrimidin-6-ylprop-2-en-1-one structure
2361639-85-0 structure
Product name:1-2-(dimethylamino)-5H,6H,7H,8H-pyrido4,3-dpyrimidin-6-ylprop-2-en-1-one
CAS No:2361639-85-0
MF:C12H16N4O
MW:232.281641960144
CID:5681141
PubChem ID:139018626

1-2-(dimethylamino)-5H,6H,7H,8H-pyrido4,3-dpyrimidin-6-ylprop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-26603361
    • 2361639-85-0
    • 1-[2-(Dimethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one
    • 1-[2-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one
    • 1-2-(dimethylamino)-5H,6H,7H,8H-pyrido4,3-dpyrimidin-6-ylprop-2-en-1-one
    • Inchi: 1S/C12H16N4O/c1-4-11(17)16-6-5-10-9(8-16)7-13-12(14-10)15(2)3/h4,7H,1,5-6,8H2,2-3H3
    • InChI Key: UBNNDRFHRBQLBM-UHFFFAOYSA-N
    • SMILES: O=C(C=C)N1CC2C=NC(N(C)C)=NC=2CC1

Computed Properties

  • Exact Mass: 232.13241115g/mol
  • Monoisotopic Mass: 232.13241115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3Ų
  • XLogP3: 0.6

1-2-(dimethylamino)-5H,6H,7H,8H-pyrido4,3-dpyrimidin-6-ylprop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26603361-1.0g
1-[2-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one
2361639-85-0 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26603361-1g
1-[2-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one
2361639-85-0
1g
$0.0 2023-09-13

Additional information on 1-2-(dimethylamino)-5H,6H,7H,8H-pyrido4,3-dpyrimidin-6-ylprop-2-en-1-one

Comprehensive Introduction to 1-2-(dimethylamino)-5H,6H,7H,8H-pyrido4,3-dpyrimidin-6-ylprop-2-en-1-one (CAS No. 2361639-85-0)

The compound 1-2-(dimethylamino)-5H,6H,7H,8H-pyrido4,3-dpyrimidin-6-ylprop-2-en-1-one (CAS No. 2361639-85-0) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. With its unique pyrido[4,3-d]pyrimidine core structure, this molecule exhibits potential applications in drug discovery, particularly in targeting kinase-related pathways. Researchers are increasingly exploring its role in modulating cellular signaling, given its structural resemblance to known kinase inhibitors.

In recent years, the demand for novel heterocyclic compounds like 1-2-(dimethylamino)-5H,6H,7H,8H-pyrido4,3-dpyrimidin-6-ylprop-2-en-1-one has surged, driven by advancements in precision medicine and personalized therapies. The compound's dimethylamino and prop-2-en-1-one functional groups contribute to its reactivity and binding affinity, making it a candidate for further pharmacological evaluation. Its CAS No. 2361639-85-0 is frequently searched in academic databases, reflecting its growing relevance in medicinal chemistry.

One of the key trends in modern drug development is the focus on small-molecule inhibitors, and this compound aligns perfectly with that direction. Its pyrido[4,3-d]pyrimidine scaffold is analogous to several FDA-approved drugs, which has sparked interest in its potential therapeutic uses. Questions such as "What are the biological targets of 1-2-(dimethylamino)-5H,6H,7H,8H-pyrido4,3-dpyrimidin-6-ylprop-2-en-1-one?" or "How does CAS No. 2361639-85-0 compare to other kinase inhibitors?" are commonly encountered in scientific forums, highlighting its exploratory significance.

From a synthetic chemistry perspective, the preparation of 1-2-(dimethylamino)-5H,6H,7H,8H-pyrido4,3-dpyrimidin-6-ylprop-2-en-1-one involves multi-step organic transformations, often requiring precise control over reaction conditions. The compound's enone moiety is particularly noteworthy, as it can participate in Michael addition reactions, expanding its utility in derivatization and prodrug design. Researchers are also investigating its stability and solubility profiles, which are critical for formulation development.

The rise of AI-driven drug discovery has further amplified interest in compounds like CAS No. 2361639-85-0. Machine learning models are being trained to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, accelerating its potential transition from bench to bedside. Additionally, its structural features are being analyzed in silico to identify off-target effects and optimize selectivity—a hot topic in current pharmacoinformatics research.

In conclusion, 1-2-(dimethylamino)-5H,6H,7H,8H-pyrido4,3-dpyrimidin-6-ylprop-2-en-1-one represents a promising scaffold for future therapeutic agents. Its CAS No. 2361639-85-0 serves as a unique identifier in global chemical databases, facilitating collaborative research. As the scientific community continues to unravel its mechanisms and applications, this compound is poised to play a pivotal role in next-generation drug development.

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